molecular formula C7H6N2O4 B1423148 6-Methoxy-3-nitropyridine-2-carbaldehyde CAS No. 871583-87-8

6-Methoxy-3-nitropyridine-2-carbaldehyde

Cat. No. B1423148
CAS RN: 871583-87-8
M. Wt: 182.13 g/mol
InChI Key: DRDDJBHQIKITNV-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitropyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H6N2O4 . It is a yellow to brown solid with a molecular weight of 182.14 .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The InChI code for 6-Methoxy-3-nitropyridine-2-carbaldehyde is 1S/C7H6N2O4/c1-13-7-3-2-6 (9 (11)12)5 (4-10)8-7/h2-4H,1H3 . The InChI key is DRDDJBHQIKITNV-UHFFFAOYSA-N .


Chemical Reactions Analysis

From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical And Chemical Properties Analysis

6-Methoxy-3-nitropyridine-2-carbaldehyde is a yellow to brown solid . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 6-Methoxy-3-nitropyridine-2-carbaldehyde is a versatile compound in organic synthesis. It has been used as a building block for the preparation of various indole derivatives, such as 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively with nucleophiles to produce 2,3,6-trisubstituted indoles. This reaction is significant for the synthesis of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
  • The compound has also been utilized in the synthesis of 2-Amino-3-nitropyridine-6-methoxy, a process involving substitution, nitration, ammoniation, and oxidation steps. The synthesis route demonstrates its flexibility and utility in complex chemical syntheses (Fan Kai-qi, 2009).

Vibrational Spectroscopy and Structural Analysis

  • Detailed investigations into the molecular structure and properties of 6-Methoxy-3-nitropyridine-2-carbaldehyde derivatives have been conducted using vibrational spectroscopy and density functional theory (DFT). These studies have helped in understanding the conformational analysis, vibrational spectra, electronic properties, and non-linear optical activity of these molecules. Such analyses are crucial for potential biomedical and optical material applications (Premkumar et al., 2015).

Application in Nickel(II) Carboxylate Chemistry

  • The compound has been used in the study of nickel(II) carboxylate chemistry. It served as a ligand (6-methylpyridine-2-carbaldehydeoxime) in synthesizing penta and hexanuclear complexes. These complexes are notable for their synthetic, structural, and magnetic properties, indicating the compound's utility in the development of new materials with specific magnetic properties (Escuer et al., 2011).

Safety and Hazards

The safety information for 6-Methoxy-3-nitropyridine-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-methoxy-3-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDDJBHQIKITNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-nitropyridine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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